molecular formula C6H5NO3 B130362 3-Hydroxyisonicotinic acid CAS No. 10128-71-9

3-Hydroxyisonicotinic acid

Cat. No.: B130362
CAS No.: 10128-71-9
M. Wt: 139.11 g/mol
InChI Key: JEHGATQUCUYHJL-UHFFFAOYSA-N
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Description

3-Hydroxyisonicotinic acid is an organic compound with the chemical formula C₆H₅NO₃. It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group at the third position of the pyridine ring.

Mechanism of Action

Target of Action

3-Hydroxyisonicotinic acid has been used in the synthesis of heterometallic metal-organic frameworks . These frameworks are based on rare-earth (RE) and transition metal ions . The primary targets of this compound are these metal ions, which it binds to form the frameworks .

Mode of Action

The compound interacts with its targets (the metal ions) to form a three-dimensional porous structure . This structure is formed when every two propeller-like {GdCo3} units are capped up and down to a {Gd6Co6} ring through twelve L2‒ ligands .

Biochemical Pathways

It’s known that the compound plays a role in the formation of metal-organic frameworks . These frameworks have various applications, including proton conduction and magnetism .

Pharmacokinetics

It’s known that the compound has high thermal stability . This suggests that it may remain stable and active in the body for extended periods.

Result of Action

The primary result of the action of this compound is the formation of metal-organic frameworks . These frameworks have high thermal stability and good water stability . They also exhibit distinct temperature and humidity-dependent proton conductivities .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity . For instance, the proton conductivities of the frameworks it forms are distinctly temperature and humidity dependent . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyisonicotinic acid can be synthesized through several methods. One common method involves the oxidation of isovaleric acid in the presence of sodium hydroxide and oxygen at an appropriate temperature and pressure . Another method involves the diazotization of 3-aminoisonicotinic acid followed by hydrolysis. In this process, 3-aminoisonicotinic acid is dissolved in water and treated with sulfuric acid and sodium nitrite at temperatures ranging from 10°C to 80°C. The resulting diazonium salt is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

3-Hydroxyisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield various reduced forms, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like iodine or bromine .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents like iodine or bromine, often in the presence of a catalyst or under specific pH conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-Hydroxyisonicotinic acid has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Comparison with Similar Compounds

3-Hydroxyisonicotinic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the hydroxyl group at the third position in this compound imparts unique chemical reactivity and potential for forming hydrogen bonds, which can influence its interactions with other molecules and its applications in various fields.

Properties

IUPAC Name

3-hydroxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHGATQUCUYHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332662
Record name 3-Hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10128-71-9
Record name 3-Hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisonicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research regarding 3-hydroxyisonicotinic acid?

A1: The research primarily delves into the electrophilic reactions of this compound, particularly focusing on its iodination. [] One study investigates the direction of substitution during iodination, highlighting the influence of the hydroxyl group on the reactivity. [] This understanding is crucial for potential synthetic modifications and exploring its use as a building block for more complex molecules.

Q2: How does the presence of the hydroxyl group influence the reactivity of this compound?

A2: The hydroxyl group plays a significant role in directing the incoming iodine substituent during electrophilic aromatic substitution reactions. [, ] The studies suggest that the position of the hydroxyl group relative to the nitrogen in the pyridine ring significantly impacts the site of iodination. This highlights the importance of understanding the electronic effects of substituents on the reactivity of this molecule.

Q3: Are there any studies exploring the kinetic aspects of this compound reactions?

A3: Yes, one study investigates the kinetics of hydrogen-deuterium (H/D) exchange in β-hydroxypyridinecarboxylic acids, including this compound. [] This research likely employs nuclear magnetic resonance (NMR) techniques to monitor the exchange process, providing valuable information about the reactivity of different positions within the molecule.

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